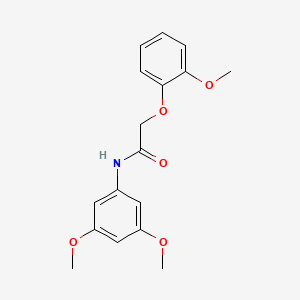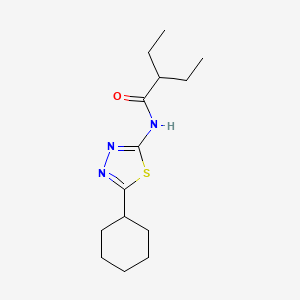
3-bromo-4-tert-butyl-1,2,5-oxadiazole 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-tert-butyl-1,2,5-oxadiazole 2-oxide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a heterocyclic organic compound that contains an oxadiazole ring and a bromine atom attached to it. The tert-butyl group is also attached to the oxadiazole ring, which gives this compound its distinctive properties.
Wirkmechanismus
The mechanism of action of 3-bromo-4-tert-butyl-1,2,5-oxadiazole 2-oxide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer development. This compound has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells.
Biochemical and Physiological Effects
Studies have shown that 3-bromo-4-tert-butyl-1,2,5-oxadiazole 2-oxide has significant biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress, which are two processes that are involved in the development of many diseases. It has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-bromo-4-tert-butyl-1,2,5-oxadiazole 2-oxide in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are many potential future directions for the research on 3-bromo-4-tert-butyl-1,2,5-oxadiazole 2-oxide. One potential direction is the development of new therapeutic agents based on this compound. Researchers could also investigate the potential of this compound as a treatment for other diseases such as diabetes and cardiovascular disease. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Conclusion
In conclusion, 3-bromo-4-tert-butyl-1,2,5-oxadiazole 2-oxide is a compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been extensively studied for its potential as a therapeutic agent, and has shown promising results in the treatment of many diseases. While there are still many questions to be answered about the mechanism of action and potential side effects of this compound, the future of research in this area looks promising.
Synthesemethoden
The synthesis of 3-bromo-4-tert-butyl-1,2,5-oxadiazole 2-oxide involves the reaction of tert-butyl hydrazine with 3-bromo-4-chloro-5-hydroxy-1,2,5-oxadiazole. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then treated with hydrogen peroxide to obtain 3-bromo-4-tert-butyl-1,2,5-oxadiazole 2-oxide. This synthesis method is relatively simple and efficient, making it a popular choice for researchers.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-tert-butyl-1,2,5-oxadiazole 2-oxide has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound has been shown to possess significant anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential as an anti-tumor agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-bromo-4-tert-butyl-2-oxido-1,2,5-oxadiazol-2-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O2/c1-6(2,3)4-5(7)9(10)11-8-4/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVMZLFOLCLBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NO[N+](=C1Br)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-tert-butyl-2-oxido-1,2,5-oxadiazol-2-ium | |
CAS RN |
415712-01-5 |
Source


|
| Record name | 1,2,5-Oxadiazole, 3-bromo-4-(1,1-dimethylethyl)-, 2-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=415712-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5879797.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5879799.png)
![N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5879800.png)
![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)



![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5879828.png)

![1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5879862.png)
![4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5879863.png)
